molecular formula C11H13NO4 B5670512 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid CAS No. 6097-11-6

5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid

Cat. No.: B5670512
CAS No.: 6097-11-6
M. Wt: 223.22 g/mol
InChI Key: FTNATMNMRPCXJP-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid is a chemical compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a hydroxyl group and an amide group attached to the benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid typically involves the following steps:

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes using larger reactors, ensuring efficient mixing, and maintaining precise temperature control to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of this compound derivatives with ketone or carboxylic acid groups.

    Reduction: Formation of 5-amino-2-(2-methylpropanoylamino)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-(2-methylpropanoylamino)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of hydroxyl and amide groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

5-hydroxy-2-(2-methylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-6(2)10(14)12-9-4-3-7(13)5-8(9)11(15)16/h3-6,13H,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNATMNMRPCXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353571
Record name 5-hydroxy-2-(2-methylpropanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6097-11-6
Record name 5-hydroxy-2-(2-methylpropanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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